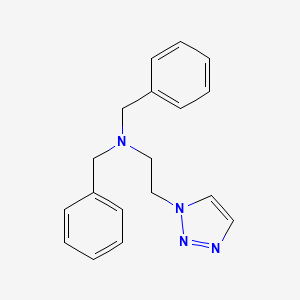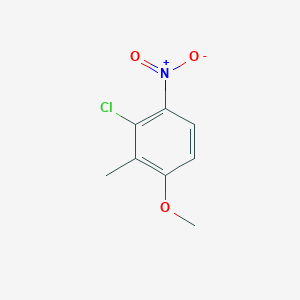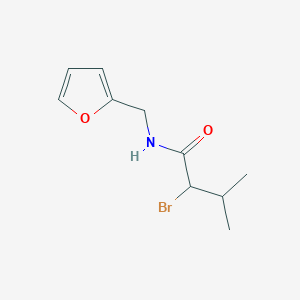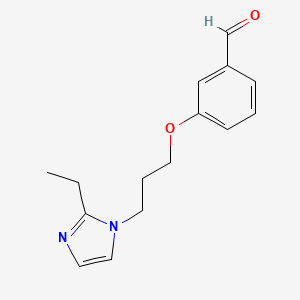
D-4-Hydroxyphenyl-D4-alanine-2,3,3-D3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-4-Hydroxyphenyl-D4-alanine-2,3,3-D3: is a deuterated form of the amino acid tyrosine. This compound is often used in scientific research due to its unique isotopic labeling, which allows for detailed studies of metabolic pathways and enzyme mechanisms. The presence of deuterium atoms makes it particularly useful in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-4-Hydroxyphenyl-D4-alanine-2,3,3-D3 typically involves the incorporation of deuterium atoms into the tyrosine molecule. This can be achieved through chemical synthesis or enzymatic methods. In chemical synthesis, deuterated reagents are used to introduce deuterium atoms at specific positions in the molecule. Enzymatic methods involve the use of enzymes to catalyze the incorporation of deuterium into the tyrosine structure .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using deuterated reagents. The process is optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is essential to remove any impurities and achieve the desired isotopic labeling .
Chemical Reactions Analysis
Types of Reactions: D-4-Hydroxyphenyl-D4-alanine-2,3,3-D3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the hydroxyl group and the deuterium atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the hydroxyl group to a carbonyl group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl group back to a hydroxyl group.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a carbonyl compound, while reduction leads to the regeneration of the hydroxyl group .
Scientific Research Applications
Chemistry: In chemistry, D-4-Hydroxyphenyl-D4-alanine-2,3,3-D3 is used as a tracer in NMR spectroscopy and mass spectrometry to study the structure and dynamics of molecules. Its isotopic labeling provides valuable information about reaction mechanisms and molecular interactions .
Biology: In biological research, this compound is used to investigate metabolic pathways and enzyme activities. The deuterium atoms serve as markers that can be tracked through various biochemical processes, providing insights into the function and regulation of enzymes .
Medicine: In medicine, this compound is used in the development of diagnostic tools and therapeutic agents. Its unique properties make it useful in the study of diseases such as cancer and neurological disorders .
Industry: In the industrial sector, this compound is used in the production of deuterated drugs and other specialized chemicals. Its isotopic labeling enhances the stability and efficacy of pharmaceutical products .
Mechanism of Action
The mechanism of action of D-4-Hydroxyphenyl-D4-alanine-2,3,3-D3 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound affect the rate of chemical reactions, providing a unique tool for studying enzyme kinetics and metabolic processes. The compound’s hydroxyl group can participate in hydrogen bonding and other interactions, influencing its binding to enzymes and receptors .
Comparison with Similar Compounds
L-4-Hydroxyphenyl-D4-alanine-2,3,3-D3: A similar deuterated form of tyrosine with different stereochemistry.
DL-4-Hydroxyphenyl-D4-alanine-2,3,3-D3: A racemic mixture of deuterated tyrosine.
L-Tyrosine-alpha,beta,beta,2,3,5,6-d7: Another deuterated form of tyrosine with different deuterium labeling.
Uniqueness: D-4-Hydroxyphenyl-D4-alanine-2,3,3-D3 is unique due to its specific deuterium labeling pattern and stereochemistry. This makes it particularly useful in studies requiring precise isotopic labeling and stereochemical control. Its unique properties allow for detailed investigations of metabolic pathways and enzyme mechanisms, providing valuable insights that are not possible with other compounds .
Properties
Molecular Formula |
C9H11NO3 |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
(2R)-2-amino-2,3,3-trideuterio-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m1/s1/i1D,2D,3D,4D,5D2,8D |
InChI Key |
OUYCCCASQSFEME-PENPODLISA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[C@]([2H])(C(=O)O)N)[2H])[2H])O)[2H] |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-amido]ethoxy})phosphinic acid](/img/structure/B12315932.png)
![3-[(4-Ethoxyphenyl)sulfamoyl]-4-methylbenzoic acid](/img/structure/B12315935.png)
![3-Cyclobutyl-2-({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)propanoic acid](/img/structure/B12315942.png)


![2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}acetic acid](/img/structure/B12315974.png)
![5-(4-fluorophenyl)-2-sulfanylidene-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12315980.png)
![Thiazol-5-ylmethyl-[(1S,2S,4S)-4-[[(2S)-2-amino-3-methylbutanoyl]amino]-1-benzyl-2-hydroxy-5-phenylpentyl]-carbamate](/img/structure/B12315984.png)
![2-chloro-4H,5H,6H-cyclopenta[b]thiophen-4-ol](/img/structure/B12315989.png)




![2,6-Bis[3-(furan-2-yl)prop-2-en-1-ylidene]cyclohexan-1-one](/img/structure/B12316026.png)
